molecular formula C7H4F3NO2 B6615500 1-(difluoromethyl)-4-fluoro-2-nitrobenzene CAS No. 1214364-90-5

1-(difluoromethyl)-4-fluoro-2-nitrobenzene

Cat. No.: B6615500
CAS No.: 1214364-90-5
M. Wt: 191.11 g/mol
InChI Key: JGLJIQJQYKADLK-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-fluoro-2-nitrobenzene is an organic compound that features a benzene ring substituted with a difluoromethyl group, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-4-fluoro-2-nitrobenzene typically involves the introduction of the difluoromethyl group onto a pre-existing aromatic ring. One common method is the difluoromethylation of aromatic compounds using difluorocarbene precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Difluoromethyl)-4-fluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Trifluoromethyl)-4-fluoro-2-nitrobenzene
  • 1-(Difluoromethyl)-2-fluoro-4-nitrobenzene
  • 1-(Difluoromethyl)-4-chloro-2-nitrobenzene

Uniqueness

1-(Difluoromethyl)-4-fluoro-2-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(difluoromethyl)-4-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-4-1-2-5(7(9)10)6(3-4)11(12)13/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLJIQJQYKADLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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